N,N-Dimethylacrylamide

Catalog No.
S576431
CAS No.
2680-03-7
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylacrylamide

CAS Number

2680-03-7

Product Name

N,N-Dimethylacrylamide

IUPAC Name

N,N-dimethylprop-2-enamide

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-4-5(7)6(2)3/h4H,1H2,2-3H3

InChI Key

YLGYACDQVQQZSW-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C=C

Synonyms

Acrylamide, N,N-dimethyl-;Acylamide, N,N-dimethyl;Dimethylamid kyseliny akrylove;dimethylamidkyselinyakrylove;n,n-dimethyl-2-propenamid;n,n-dimethyl-acrylamid;Propenamide, N,N-dimethyl-;sipomernndma

Canonical SMILES

CN(C)C(=O)C=C

Synthesis of Hydrogels and Biomaterials

DMAA plays a crucial role in the synthesis of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. The unique structure of DMAA allows it to form crosslinks with other hydrogel components, enhancing their water retention capacity and mechanical properties []. This makes DMAA-based hydrogels valuable for various biomedical applications, including:

  • Drug delivery: DMAA-based hydrogels can be designed to release encapsulated drugs in a controlled manner, offering potential for targeted therapeutic delivery [].
  • Tissue engineering: DMAA-containing hydrogels can mimic the extracellular matrix, providing a supportive scaffold for cell growth and differentiation, making them valuable for tissue engineering applications [].

Development of Thermoresponsive Polymers

DMAA can be co-polymerized with other monomers to create thermoresponsive polymers. These polymers exhibit temperature-sensitive behavior, changing their properties in response to temperature fluctuations []. This unique property allows for the development of "smart" materials with diverse research applications, such as:

  • Drug delivery systems: Thermoresponsive polymers based on DMAA can be designed to release drugs at specific temperatures, offering improved control over drug delivery [].
  • Sensors: The temperature-responsive nature of DMAA-containing polymers allows them to be utilized as sensors for various environmental factors, such as temperature changes or the presence of specific molecules [].

Other Research Applications

Beyond the aforementioned applications, DMAA finds use in other areas of scientific research:

  • Polymer coatings: DMAA can be used as a co-monomer in the development of functional coatings for various surfaces, offering properties like improved adhesion, durability, and water resistance [].
  • Self-healing materials: DMAA-based materials are being explored for their potential self-healing properties, allowing them to repair minor damages autonomously [].
  • Water treatment agents: DMAA can be used as a co-monomer in the synthesis of polymeric flocculants, which are essential for water treatment processes by facilitating the removal of suspended particles.

N,N-Dimethylacrylamide (DMMA) is an organic compound belonging to the class of amides and specifically, amide monomers. It is a colorless liquid at room temperature []. DMMA holds significance in scientific research due to its ability to readily polymerize and improve the properties of various materials [, ].


Molecular Structure Analysis

The molecular structure of DMMA consists of an acrylamide backbone, where the amide group (C=O-NH) is attached to a vinyl group (CH=CH2). Additionally, two methyl groups (CH3) are bonded to the nitrogen atom in the amide group (N(CH3)2). This structure provides DMMA with several key features:

  • Amide functionality: The C=O bond allows DMMA to participate in hydrogen bonding, influencing its physical properties like solubility [].
  • Vinyl group: The CH=CH2 group makes DMMA susceptible to radical polymerization, enabling the formation of long-chain polymers [].
  • Dimethyl substitution: The N(CH3)2 group affects the reactivity of the amide and potentially influences the properties of the resulting polymers [].

Chemical Reactions Analysis

Synthesis:

DMMA can be synthesized through the reaction of acryloyl chloride (CH2=CHCOCl) with dimethylamine (N(CH3)2) [].

CH2=CHCOCl + N(CH3)2 -> CH2=CHCON(CH3)2 + HCl (Eq. 1)

Polymerization:

DMMA readily undergoes radical polymerization initiated by various initiators like peroxides or azo compounds. This polymerization leads to the formation of poly(N,N-dimethylacrylamide) (PDMA) [].

n CH2=CHCON(CH3)2 -> [CH2-CH(CON(CH3)2)]n (Eq. 2)

Other Reactions:

DMMA can also participate in other reactions, including hydrolysis (breakdown by water) and condensation reactions with other functional groups [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C5H9NO []
  • Molar Mass: 99.13 g/mol []
  • Melting Point: Not readily available
  • Boiling Point: 165-167 °C []
  • Solubility: Soluble in water, ethanol, and other polar organic solvents []
  • Stability: Relatively stable under ambient conditions, but can undergo polymerization upon heating or exposure to initiators [].

Physical Description

Liquid

XLogP3

0.3

UNII

AS46JK7Q6I

GHS Hazard Statements

Aggregated GHS information provided by 307 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 307 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 302 of 307 companies with hazard statement code(s):;
H301+H311 (12.58%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (87.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (92.72%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (12.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.93%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (67.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (26.16%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2680-03-7

Wikipedia

N,N-dimethylacrylamide

General Manufacturing Information

Adhesive manufacturing
Cyclic crude and intermediate manufacturing
Paint and coating manufacturing
2-Propenamide, N,N-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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